molecular formula C12H19N B13288851 N-(2-methylpentan-3-yl)aniline

N-(2-methylpentan-3-yl)aniline

Cat. No.: B13288851
M. Wt: 177.29 g/mol
InChI Key: GQHDRRXQNRYTMA-UHFFFAOYSA-N
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Description

N-(2-methylpentan-3-yl)aniline: is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques, which are scalable and efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: : N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-methylpentan-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-methylpentan-3-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s hindered amine structure allows it to interact with specific enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(2-methylpentan-3-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for the preparation of drug candidates and other specialized applications .

Biological Activity

N-(2-Methylpentan-3-yl)aniline is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by its aniline structure, with a 2-methylpentan-3-yl substituent. The synthesis typically involves nucleophilic substitution reactions, which can yield various derivatives with differing biological activities. For instance, the synthesis of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline has been reported, highlighting its utility as a building block for more complex organic molecules.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activity, particularly in the following areas:

  • Antimicrobial Properties : Research suggests that this compound may have antimicrobial effects, potentially inhibiting the growth of certain bacteria.
  • Anticancer Potential : There are indications that it may interact with specific molecular targets involved in cancer pathways, suggesting possible applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth
AnticancerPotential interaction with cancer pathways

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of specific functional groups like methylsulfanyl can enhance its binding affinity and specificity, thereby influencing its pharmacological effects.

  • Enzyme Interaction Studies : Research has focused on how this compound binds to enzymes involved in metabolic pathways. These studies employ techniques such as molecular docking simulations and in vitro assays to elucidate binding affinities and inhibition mechanisms.
  • Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and potentially leading to therapeutic effects. Investigations into receptor interactions are ongoing, with promising preliminary results indicating significant engagement with target sites relevant to disease processes.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other anilines that exhibit varying biological activities. A comparative analysis reveals:

Compound NameStructural FeaturesUnique Characteristics
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)anilineMethylsulfanyl group at para positionEnhanced binding properties due to sulfur presence
3-Fluoro-N-(2-methylpentan-3-yl)anilineFluorine substitution on the aromatic ringAltered electronic properties affecting biological activity
4-Methoxy-N-(2-methylpentan-3-yl)anilineMethoxy group instead of methylsulfanylPotentially different pharmacodynamics due to functional group variation

Future Directions and Research Implications

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To delineate the precise biochemical pathways affected by this compound.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity for specific biological targets.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C12H19N/c1-4-12(10(2)3)13-11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3

InChI Key

GQHDRRXQNRYTMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=CC=C1

Origin of Product

United States

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